molecular formula C₁₈H₁₆D₆O₄ B1141880 rac Enterodiol-d6 CAS No. 104411-12-3

rac Enterodiol-d6

Cat. No. B1141880
M. Wt: 308.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

  • Gene Transfer Research Oversight : The Recombinant DNA Advisory Committee (RAC) established by the National Institutes of Health (NIH) oversees gene transfer research protocols. This committee plays a crucial role in ensuring the safety and ethical conduct of gene transfer trials, which are highly regulated areas of clinical research (Lenzi, Altevogt, & Gostin, 2014).

  • Use of Ractopamine in Animal Feed : Ractopamine (RAC) is a beta-agonist used in animal feed to improve growth performance. Studies have examined its effects on growth performance, Enterobacteriaceae shedding, and hoof lesions in finishing pigs, demonstrating the multifaceted impact of such compounds in veterinary and food safety research (Poletto, Rostagno, Richert, & Marchant-Forde, 2009).

  • Inhibitors of Rac GTPase in Cancer Research : The role of Rac, a GTPase, in cancer cell migration/invasion and metastasis, has been a focus in cancer research. Compounds like EHop-016 inhibit Rac activity, showing potential as therapeutic agents in metastatic cancers (Montalvo-Ortiz et al., 2012).

  • Effects of Dietary Additives in Clinical Nutrition : The effects of dietary additives, such as omega-3 fatty acids (RAC formula), on postoperative patients have been studied. These additives can impact platelet aggregation, coagulation activity, and inflammatory response, indicating the relevance of racemic compounds in nutritional and clinical research (Aiko et al., 2005).

  • Detection and Quantification of Ractopamine : Methods for the detection of ractopamine, a feed additive, in animal tissues have been developed, addressing food safety concerns. This research is crucial in ensuring consumer safety and regulatory compliance (Montes Niño et al., 2017).

Safety And Hazards

Specific safety and hazard information for “rac Enterodiol-d6” is not readily available from the search results. For detailed safety information, please refer to the Safety Data Sheet provided by the manufacturer45.


Future Directions

The future directions for “rac Enterodiol-d6” are not readily available from the search results.


Please note that this information is based on available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.


properties

IUPAC Name

2,3-bis[(2,4,6-trideuterio-3-hydroxyphenyl)methyl]butane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/i3D,4D,5D,6D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWONJCNDULPHLV-LJYPPAMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C(C(=C1CC(CO)C(CC2=C(C(=C(C=C2[2H])[2H])O)[2H])CO)[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac Enterodiol-d6

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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